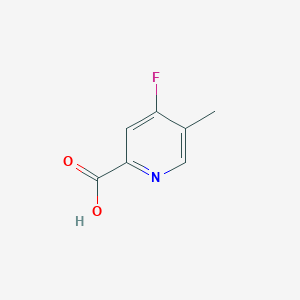

4-Fluoro-5-methylpicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEBNSZTVWRXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 5 Methylpicolinic Acid and Its Congeners

De Novo Synthesis Pathways for 4-Fluoro-5-methylpicolinic Acid

De novo synthesis, or the construction of the target molecule from simpler, acyclic precursors, offers a high degree of flexibility in introducing desired substituents at specific positions. The synthesis of this compound via these pathways involves strategic steps for introducing the fluorine atom, the methyl group, and the carboxylic acid moiety onto the pyridine (B92270) core.

Strategies for Regioselective Fluorination at the Pyridine 4-Position

Achieving regioselective fluorination at the C4 position of the pyridine ring is a significant chemical challenge. Direct C-H fluorination of pyridine is often difficult and can lead to mixtures of products. However, several strategies have been developed to control the position of fluorination.

One approach involves the use of pre-functionalized pyridines. For instance, C-H borylation reactions catalyzed by transition metals can install boryl groups predominantly at the 3- and 4-positions of the pyridine ring. acs.orgnih.gov These borylated intermediates can then be converted to the corresponding fluoro-derivatives. Another strategy involves synthesizing 4-fluoropyridine (B1266222) through methods like the Balz–Schiemann reaction, which can then be used as a precursor in subsequent steps. rsc.org

For pyridines with existing substituents, the directing effects of these groups can be exploited. While many direct fluorination methods favor the position adjacent to the nitrogen atom (C2), specific substitution patterns can alter this selectivity. researchgate.net The development of new catalytic systems continues to address the challenge of direct and selective C4-fluorination.

Methodologies for Introducing the Methyl Group at the Pyridine 5-Position

The introduction of a methyl group at the C5 position of a pyridine ring can be accomplished through various catalytic methods. A notable development is the rhodium-catalyzed C-3/5 methylation of pyridines. rsc.orgnih.gov This method utilizes common chemicals like methanol (B129727) and formaldehyde (B43269) as the methyl source. rsc.orgnih.gov

This reaction proceeds through a "hydrogen borrowing" mechanism, where the pyridine ring is temporarily dearomatized, rendering it nucleophilic. nih.gov For pyridines that are already substituted at the C4 position, this method can achieve mono- or di-methylation at the C3 and C5 positions. rsc.orgnih.gov Critically, if the C3 position is already occupied by another group, mono-methylation occurs selectively at the C5 position, providing a direct route to 3,4,5-substituted pyridines. nih.gov

Table 1: Catalytic Systems for Pyridine Methylation

| Catalyst System | Methyl Source | Position(s) Methylated | Reference |

| Rhodium-based catalyst | Methanol / Formaldehyde | C3 and C5 | nih.gov |

| Raney nickel | 1-Decanol | α-positions (C2, C6) | tcu.edu |

This table summarizes different catalytic approaches for the methylation of pyridine rings, highlighting the regioselectivity of each method.

Carboxylation Techniques for Picolinic Acid Moiety Formation

The final step in a de novo synthesis is the formation of the picolinic acid moiety, which involves introducing a carboxylic acid group at the C2 position. Direct carboxylation of a pre-formed 4-fluoro-5-methylpyridine ring at the C2 position is challenging. More commonly, a functional group that can be converted into a carboxylic acid is installed at the C2 position earlier in the synthesis.

Common strategies include:

Oxidation of a 2-methyl group: If a methyl group is present at the C2 position, it can be oxidized to a carboxylic acid using strong oxidizing agents.

Hydrolysis of a 2-cyano group: A cyano group can be introduced at the C2 position and subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Metal-catalyzed cross-coupling: Palladium-catalyzed cross-coupling reactions can be used to introduce a carboxyl or ester group. rsc.org

Recently, electrochemical methods for the carboxylation of pyridines using carbon dioxide have been explored, although selectivity can be an issue, with reactions often favoring the C4 or C5 positions depending on the substrate and conditions. nih.govchemistryviews.org Multicomponent reactions using catalysts like UiO-66(Zr)-N(CH2PO3H2)2 have also been developed for the synthesis of picolinate (B1231196) derivatives from simpler starting materials. rsc.orgresearchgate.net

Convergent and Divergent Synthetic Routes from Precursors

These approaches involve modifying existing pyridine-containing molecules. A convergent synthesis joins several intermediate fragments, while a divergent synthesis modifies a common intermediate to produce a variety of related compounds.

Transformations of Related Fluorinated Pyridine Intermediates

A common strategy begins with a commercially available or readily synthesized fluorinated pyridine. For example, starting with a 4-fluoropyridine derivative, the subsequent steps would involve introducing the methyl group at C5 and the carboxylic acid at C2.

The high electronegativity of fluorine makes 2- and 4-halopyridines susceptible to nucleophilic aromatic substitution (SNAr). acs.orgnih.gov This reactivity can be harnessed to build more complex molecules. For instance, a 4-fluoropyridine intermediate can undergo reactions to introduce other functional groups, which are then transformed into the desired methyl and carboxyl substituents. A rhodium-catalyzed dearomatization-hydrogenation process has also been developed for fluoropyridine precursors to access fluorinated piperidines, showcasing the versatility of these intermediates. nih.gov

Table 2: Reactivity of Halopyridines in SNAr Reactions

| Halogen at C2 | Relative Reaction Rate with NaOEt |

| Fluorine | 320 |

| Chlorine | 1 |

This table illustrates the significantly higher reactivity of 2-fluoropyridine (B1216828) compared to 2-chloropyridine (B119429) in nucleophilic aromatic substitution (SNAr) reactions, a key transformation for modifying fluorinated pyridine intermediates. acs.orgnih.gov

Derivatization of Picolinic Acid Analogues

An alternative synthetic route starts with a picolinic acid derivative and subsequently introduces the fluorine and methyl groups onto the ring. For example, one could begin with 5-methylpicolinic acid and introduce a fluorine atom at the C4 position, or start with 4-fluoropicolinic acid and perform a methylation at C5.

However, the pyridine ring in picolinic acid is electron-deficient, making electrophilic aromatic substitution (the typical mechanism for fluorination and methylation of aromatic rings) difficult. To overcome this, the synthesis can start from a more reactive precursor like a picolinic acid N-oxide. Nitration of picolinic acid N-oxide, for example, can yield 4-nitropicolinic acid N-oxide, which can be a precursor for 4-amino and subsequently 4-fluoro derivatives. umsl.edu The synthesis of various substituted picolinic acids often involves multi-step sequences starting from simpler picolinic acid derivatives. umsl.eduumsl.edunih.gov Picolinoyl derivatization itself is also a widely used technique, typically for modifying other molecules to enhance their detection in mass spectrometry, rather than for modifying the pyridine ring itself. nih.gov

Advanced Reaction Conditions and Catalytic Approaches

Recent advancements in organic synthesis have provided powerful tools for the functionalization of heterocyclic compounds. These methods offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a versatile strategy for the formation of carbon-carbon bonds. tcichemicals.comnih.gov For the synthesis of a this compound framework, a Suzuki-Miyaura reaction could be envisioned to introduce the methyl group. This would typically involve the coupling of a boronic acid or ester with a suitable halo- or triflyloxypyridine precursor.

A plausible synthetic route could start from a dihalopicolinic acid derivative. For instance, coupling of a 4-chloro-5-bromopicolinate with methylboronic acid under palladium catalysis could selectively form the C-C bond at the 5-position. Subsequent conversion of the chloro-substituent to a fluoro-group would be necessary. However, a more direct approach would involve the coupling of a 4-fluoro-5-halopicolinate.

The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Pyridine Scaffolds

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Iodochromone | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 68-93 |

| 2 | Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (6) | CsF/Ag₂O | DMF | 100 | Fair to Good |

| 3 | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ (5) | - | K₂CO₃ | Toluene | Reflux | High |

This table presents generalized conditions from literature for Suzuki-Miyaura reactions on various scaffolds, which can be adapted for the synthesis of substituted picolinic acids. mdpi.comresearchgate.net

Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of complex organic molecules, avoiding the need for pre-functionalized starting materials. rsc.org For the synthesis of this compound, regioselective C-H functionalization could be employed to introduce the methyl or carboxylic acid group.

The intrinsic electronic properties of the pyridine ring often direct functionalization to specific positions. nih.gov However, various strategies involving transition-metal catalysis or dearomatization/rearomatization sequences can achieve regioselectivity at otherwise disfavored positions. nenu.edu.cn For instance, a C-H methylation of a 4-fluoropicolinic acid precursor could be explored. Alternatively, a more plausible route would be the C-H carboxylation of a 4-fluoro-5-methylpyridine intermediate.

Recent studies have demonstrated the direct carboxylation of pyridines using CO₂ through electrochemical methods, offering a sustainable approach. nih.gov The regioselectivity of such reactions can often be controlled by the choice of catalyst, directing group, or reaction conditions.

Table 2: Examples of Regioselective C-H Functionalization of Pyridines

| Entry | Substrate | Reagent | Catalyst/Method | Position Functionalized | Product Type |

| 1 | Pyridine | Various | Dearomatization/Rearomatization | meta | Halogenated/Trifluoromethylated Pyridines |

| 2 | 2-Phenylpyridine | CO₂ | Electrochemical (Divided Cell) | C5 | Pyridine Carboxylic Acid |

| 3 | 2-Phenylpyridine | CO₂ | Electrochemical (Undivided Cell) | C4 | Pyridine Carboxylic Acid |

This table illustrates different strategies for achieving regioselective C-H functionalization on the pyridine ring. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as fluorinated pyridines. The high electronegativity of the fluorine atom activates the pyridine ring towards nucleophilic attack and can also serve as an excellent leaving group in SNAr reactions. nih.gov

A potential synthetic route to this compound via SNAr could involve a starting material like 2,4-difluoro-5-methylpyridine. A selective nucleophilic substitution at the 2-position with a cyanide source, followed by hydrolysis, would yield the desired product. The regioselectivity of SNAr on polysubstituted pyridines is influenced by the electronic effects of the existing substituents.

Alternatively, a precursor such as 2,4-dichloro-5-methylpyridine (B1314159) could undergo a halogen exchange reaction (HALEX) to introduce the fluorine at the 4-position, followed by functionalization at the 2-position.

Table 3: Reactivity of Leaving Groups in SNAr of Pyridinium Ions

| Substrate Type | Leaving Group Order of Reactivity |

| Activated Aryl Substrates | F > NO₂ > Cl ≈ Br > I |

| Ring-Substituted N-Methylpyridinium Compounds | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I |

This table highlights the leaving group trends in SNAr reactions, which can be crucial for synthetic planning. nih.gov

Organic electrosynthesis offers a green and sustainable alternative to traditional chemical methods, utilizing electricity to drive chemical reactions. nih.gov This approach can be particularly useful for the generation of reactive intermediates and for performing challenging transformations under mild conditions.

For the synthesis of this compound, electrochemical carboxylation of 4-fluoro-5-methylpyridine with CO₂ presents a direct and attractive route. nih.gov Electrosynthesis can also be employed for fluorination reactions. For example, the electrochemical fluorination of pyridine in the presence of Et₃N·3HF has been shown to produce 4-fluoropyridine. researchgate.net This method could potentially be adapted for substituted pyridines.

The selectivity and efficiency of electrochemical reactions are highly dependent on parameters such as the electrode material, solvent, supporting electrolyte, and cell design (divided vs. undivided cell). nih.govresearchgate.net

Table 4: Electrochemical Approaches to Pyridine Functionalization

| Reaction Type | Substrate | Reagent(s) | Key Parameters | Product |

| Carboxylation | 2-Phenylpyridine | CO₂ | Divided Electrolysis Cell | 2-Phenylnicotinic acid |

| Carboxylation | N-Heteroarenes | CO₂ | Undivided Electrolysis Cell | C4-Carboxylated products |

| Fluorination | Pyridine | Et₃N·3HF | Platinum anode, Acetonitrile | 4-Fluoropyridine |

This table summarizes key findings in the electrochemical functionalization of pyridines, which could be applied to the synthesis of the target compound. nih.govresearchgate.net

Process Research Considerations for Scalable Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. nih.gov For the synthesis of this compound, process research would focus on optimizing reaction conditions, minimizing waste, and ensuring the scalability of each synthetic step.

Key considerations for a scalable synthesis include:

Starting Material Availability and Cost: The chosen synthetic route should ideally start from readily available and inexpensive raw materials.

Reaction Safety and Exothermicity: Highly exothermic or hazardous reactions may require specialized equipment and careful monitoring on a large scale.

Process Efficiency and Yield: Optimization of reaction parameters such as temperature, pressure, concentration, and catalyst loading is crucial to maximize yield and throughput.

Purification and Isolation: The development of robust and scalable purification methods, such as crystallization or distillation, is essential to obtain the final product with the desired purity.

Waste Management: Green chemistry principles should be applied to minimize the generation of hazardous waste and to develop environmentally benign processes.

For palladium-catalyzed reactions, catalyst recovery and reuse are important economic and environmental considerations. In the context of electrochemical synthesis, optimizing the reactor design and electrode materials for large-scale production is a key challenge.

Chemical Transformations and Reactivity of 4 Fluoro 5 Methylpicolinic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Nucleus

The electronic nature of the pyridine ring, which is inherently electron-deficient, is further influenced by the electron-withdrawing effects of the nitrogen atom, the 4-fluoro, and the 2-carboxylic acid groups. This electronic landscape makes the ring susceptible to nucleophilic attack but generally resistant to electrophilic substitution.

The fluorine atom at the C-4 position is a key site for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the C-2 carboxylic acid group act as activating groups, withdrawing electron density from the ring and stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. This activation makes the C-4 position highly electrophilic and prone to displacement by a wide range of nucleophiles.

Fluorine's high electronegativity makes it an excellent activating group for SNAr, often leading to faster reaction rates compared to other halogens like chlorine. sigmaaldrich.com The reaction proceeds via the addition of a nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion, which is a good leaving group. This two-step process allows for the introduction of various functionalities, including oxygen, nitrogen, and sulfur-based nucleophiles, under relatively mild conditions. sigmaaldrich.com The ability to perform these substitutions in the presence of other functional groups highlights the synthetic utility of fluorinated pyridines. sigmaaldrich.com

| Nucleophile Type | Example Reagent | Potential Product Structure |

| O-Nucleophile | Sodium Methoxide (NaOMe) | 4-Methoxy-5-methylpicolinic acid |

| N-Nucleophile | Ammonia (NH₃) | 4-Amino-5-methylpicolinic acid |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-5-methylpicolinic acid |

This table represents potential reactions based on the known reactivity of similar fluoropyridine systems.

Conversely, electrophilic substitution on the pyridine ring of 4-Fluoro-5-methylpicolinic acid is expected to be challenging. The combined electron-withdrawing effects of the substituents and the ring nitrogen deactivate the system towards attack by electrophiles. While some electrophilic reactions on pyridine precursors are known, such as nitration or halogenation, they typically require harsh conditions. smolecule.com

The methyl group at the C-5 position offers another site for chemical modification, although it is generally less reactive than the fluorine or carboxylic acid groups. Potential transformations could include free-radical halogenation to introduce a halomethyl group, which can then undergo further nucleophilic substitution. Oxidation of the methyl group to a hydroxymethyl or even a carboxylic acid group (forming a pyridine dicarboxylic acid) is also a theoretical possibility, likely requiring strong oxidizing agents.

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid at the C-2 position is a versatile handle for synthesizing a wide array of derivatives through standard organic transformations. chemicalbook.comlibretexts.org

This compound readily undergoes esterification and amidation, which are crucial for creating derivatives with modified solubility, stability, and biological activity.

Esterification: The reaction with alcohols, typically under acidic catalysis (e.g., Fischer esterification) or using coupling agents, yields the corresponding esters. The electron-withdrawing fluorine atom can enhance the electrophilicity of the carboxylic carbon, potentially facilitating the reaction. justia.com For instance, reaction with methanol (B129727) would produce methyl 4-fluoro-5-methylpicolinate. Various methods, including using reagents like SOCl₂ to first form the acyl chloride, can also be employed for efficient ester synthesis. researchgate.net

Amidation: The synthesis of amides from this compound can be achieved by reacting it with amines. This transformation often requires the use of coupling reagents to activate the carboxylic acid, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) or dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comrsc.orgorganic-chemistry.org These methods allow for the formation of a stable amide bond under mild conditions, which is a common linkage in many biologically active molecules. nih.gov

| Reaction | Reagent(s) | Product Class |

| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl Ester |

| Amidation | Benzylamine, EDC, HOBt | N-Benzyl Amide |

This table provides examples of common derivative syntheses.

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as the carboxylate is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, converting the carboxylic acid to (4-Fluoro-5-methylpyridin-2-yl)methanol. libretexts.orgsmolecule.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids directly but can be used in the presence of additives like iodine. chemistrysteps.comresearchgate.net The resulting primary alcohol can serve as a precursor for further functionalization.

Oxidation and Reduction Chemistry of the Pyridine Ring System

Beyond the substituents, the pyridine ring itself can undergo redox reactions, although specific examples for this compound are not widely documented.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The formation of an N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions.

Reduction: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This process typically requires high pressures of hydrogen gas and a metal catalyst, such as platinum, palladium, or rhodium. The resulting 4-fluoro-5-methylpiperidine-2-carboxylic acid would have a non-aromatic, saturated heterocyclic core, drastically changing its three-dimensional structure and chemical properties.

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the involvement of this compound in cycloaddition or other pericyclic reactions.

General principles of organic chemistry suggest that the pyridine ring system, particularly when substituted with electron-withdrawing groups, can theoretically participate in certain types of pericyclic reactions. However, dedicated studies and research findings on this compound for these specific transformations have not been found in the public domain.

Pericyclic reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are concerted processes that proceed through a cyclic transition state. msu.eduox.ac.ukunina.itudel.edulibretexts.org The feasibility and outcome of these reactions are governed by the principles of orbital symmetry, as famously articulated by Woodward and Hoffmann. unina.itudel.edu

Cycloaddition reactions involve the coming together of two or more unsaturated molecules to form a cyclic adduct. msu.edulibretexts.orglibretexts.org A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. msu.edulibretexts.org For a pyridine derivative to act as the diene component in a Diels-Alder reaction, it would need to overcome its inherent aromatic stability, which is energetically unfavorable. While some pyridine systems can be induced to undergo such reactions under specific conditions, often requiring high temperatures or the use of Lewis acid catalysts, there is no published data to suggest this has been achieved with this compound. msu.edu

Similarly, 1,3-dipolar cycloadditions are another class of pericyclic reactions that form five-membered heterocyclic rings. mdpi.com These reactions involve a 1,3-dipole and a dipolarophile. While various nitrogen-containing heterocycles can be precursors to 1,3-dipoles, there is no literature describing the use of this compound in this context.

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation or breaking of a ring. unina.itlibretexts.org Sigmatropic rearrangements are also intramolecular processes where a sigma-bonded substituent migrates across a pi system. libretexts.org Again, no studies have been found that document these types of reactivity for this compound.

The reactivity of substituted pyridines in other contexts, such as nucleophilic aromatic substitution and cross-coupling reactions, is well-documented. nih.govorganic-chemistry.orgnih.govacs.org The fluorine atom at the 4-position of this compound, for instance, would be expected to activate the ring towards nucleophilic attack. nih.gov However, this type of reactivity falls outside the scope of pericyclic reactions.

Structural Elucidation and Spectroscopic Characterization in Research Context

Advanced Spectroscopic Methods for Comprehensive Structural Analysis

Spectroscopy is fundamental to molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, methods like NMR, IR, and mass spectrometry reveal detailed information about the atomic arrangement, bonding, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for detecting the presence of other NMR-active nuclei like fluorine. organicchemistrydata.orgmagritek.com The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides information on the number and type of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Fluoro-5-methylpicolinic acid is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. libretexts.org This would include signals for the two aromatic protons on the pyridine (B92270) ring and the three protons of the methyl group. The chemical shifts (δ) and coupling patterns (spin-spin splitting) would confirm the substitution pattern on the pyridine ring. For instance, the protons on the ring would appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct signals would be expected, one for each carbon atom in the molecule, including the methyl carbon, the five carbons of the pyridine ring, and the carboxylic acid carbon. rsc.org The presence of the electronegative fluorine atom would significantly influence the chemical shifts of the adjacent carbon atoms (C-4 and C-5), causing them to appear at different field strengths compared to non-fluorinated analogues. organicchemistrydata.org

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique. magritek.com It would show a single resonance for the fluorine atom at position 4. The coupling of this fluorine nucleus with adjacent protons (specifically, the proton at C-3) would be observable in both the ¹H and ¹⁹F spectra, providing definitive evidence for the placement of the fluorine atom on the pyridine ring. magritek.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity | Inferred Structural Information |

|---|---|---|---|

| ¹H | 9-12 | Singlet (broad) | Carboxylic acid proton (COOH) |

| 7-9 | Doublet / Multiplet | Aromatic protons on pyridine ring | |

| 2-3 | Singlet | Methyl group protons (CH₃) | |

| ¹³C | 160-170 | Singlet | Carboxylic acid carbon (COOH) |

| 110-165 | Singlets (some split by F) | Aromatic carbons of the pyridine ring | |

| 15-25 | Singlet | Methyl carbon (CH₃) | |

| ¹⁹F | -110 to -140 | Multiplet | Fluorine atom at C-4, coupled to adjacent protons |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. wiley.com For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. nih.govresearchgate.net

Key expected vibrational frequencies include a broad absorption band for the O-H stretch of the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region. researchgate.net A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. nih.gov Vibrations corresponding to the aromatic C=C and C-N bonds of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aromatic ring and the methyl group would be present, along with a characteristic absorption for the C-F bond stretch. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic/Methyl | 2850 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| C-F Stretch | Fluoro-Aromatic | 1100 - 1300 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. uni-saarland.de For this compound, the molecular formula is C₇H₆FNO₂, giving it a molecular weight of approximately 155.13 g/mol . sigmaaldrich.cn

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 155 | Molecular Ion |

| [M - OH]⁺ | 138 | Loss of hydroxyl radical |

| [M - COOH]⁺ | 110 | Loss of carboxyl group |

X-ray Crystallography for Solid-State Molecular Conformationresearchgate.netgoogleapis.com

X-ray crystallography provides unambiguous proof of a molecule's structure by mapping the electron density of a single crystal. pan.pl This technique determines the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. iucr.org For derivatives of picolinic acid, X-ray crystallography has confirmed the planar nature of the pyridine ring and the spatial orientation of its substituents. nih.gov In the solid state, molecules of this compound would be expected to form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. nih.goviucr.org The crystal packing would also be influenced by other intermolecular interactions. While no specific crystal structure for this compound is publicly available, this method remains the gold standard for absolute structural confirmation in the solid state. nih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isolationnih.govchemguide.co.uk

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for separating it from starting materials, byproducts, and isomers. escholarship.org The synthesis of fluorinated aromatic compounds can sometimes result in positional isomers, where the fluorine atom is located at a different position on the ring. nih.gov Developing a robust HPLC method is crucial to separate this compound from potential impurities like 5-Fluoro-4-methylpicolinic acid or other related substances. nih.govresearchgate.net The choice of a suitable stationary phase (e.g., C18, or specialized fluorinated phases) and mobile phase composition is critical to achieve the necessary selectivity for baseline separation. mdpi.com The purity is typically determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Elemental Analysis for Empirical Formula Validationresearchgate.netgoogleapis.comiucr.org

Elemental analysis provides experimental data on the mass percentages of the elements (carbon, hydrogen, nitrogen) in a purified sample. This data is then compared against the theoretical values calculated from the compound's empirical formula to confirm its composition. For this compound (C₇H₆FNO₂), the theoretical elemental composition serves as a benchmark for purity verification. researchgate.net A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula and high purity. google.com

Table 4: Elemental Analysis Data for this compound (Formula: C₇H₆FNO₂; Molecular Weight: 155.13)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 54.20 |

| Hydrogen (H) | 3.90 |

| Fluorine (F) | 12.25 |

| Nitrogen (N) | 9.03 |

| Oxygen (O) | 20.62 |

Computational and Theoretical Investigations of 4 Fluoro 5 Methylpicolinic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a theoretical framework for predicting molecular properties and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ajchem-a.com DFT methods are extensively used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. scielo.org.mx For 4-Fluoro-5-methylpicolinic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key geometrical parameters. ajchem-a.comresearchgate.net

Table 1: Predicted Geometrical Parameters for a Representative Substituted Pyridine (B92270) (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.41 | C-C-C (ring) | 118 - 122 |

| C-N (ring) | 1.33 - 1.35 | C-N-C (ring) | 117 - 119 |

| C-F | ~1.35 | C-C-F | ~119 |

| C-CH₃ | ~1.51 | C-C-CH₃ | ~121 |

| C-COOH | ~1.50 | C-C-COOH | ~120 |

| C=O | ~1.21 | O-C=O | ~124 |

| C-OH | ~1.35 | C-C-O | ~112 |

Note: This table is illustrative and based on typical values from DFT calculations on structurally similar molecules. The exact values for this compound would require a specific calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

DFT calculations are commonly employed to determine the energies of the HOMO and LUMO. For aromatic systems like this compound, the HOMO is typically a π orbital associated with the pyridine ring, while the LUMO is a π* anti-bonding orbital. The presence of the electron-withdrawing fluorine atom and carboxylic acid group, along with the electron-donating methyl group, will influence the energies of these orbitals. Computational studies on related fluorinated and methylated pyridines and picolinic acids have shown how substituents modulate the HOMO-LUMO gap. academicjournals.orgresearchgate.net For example, a study on 4-methoxypicolinic acid and 4-nitropicolinic acid demonstrated how electron-donating and electron-withdrawing groups respectively raise and lower the HOMO and LUMO energy levels. academicjournals.org

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Theoretical)

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

| Chemical Potential (µ) | -(I + A) / 2 | -4.0 to -4.5 |

| Electrophilicity Index (ω) | µ² / (2η) | ~3.0 to 4.0 |

Note: These values are illustrative and based on calculations for similar molecules. Specific values for this compound would require a dedicated computational study.

Vibrational Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. oatext.com These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, typically show good agreement with experimental data. researchgate.netscirp.org

For this compound, a normal coordinate analysis can be performed based on the DFT-optimized geometry. This analysis provides the frequencies and intensities of the fundamental vibrational modes. Each mode can be visualized to understand the specific atomic motions involved, such as C-H stretching, C-C ring vibrations, C=O stretching of the carboxylic acid, and vibrations involving the C-F and C-CH₃ bonds. Studies on related molecules like 3-methyl pyridine-2-carboxylic acid have successfully used DFT to compute vibrational frequencies and make unambiguous assignments based on the potential energy distribution (PED). researchgate.net This approach allows for a detailed understanding of the molecule's vibrational behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, using a color scale to represent the electrostatic potential. uni-muenchen.delibretexts.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show the most negative potential located around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential, making it the most acidic proton. The fluorine atom, due to its high electronegativity, will also create a region of negative potential. Such maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.com

Theoretical Studies of Reaction Mechanisms and Pathways (e.g., Oxidative Catalysis)

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. sumitomo-chem.co.jp DFT calculations can be used to locate and characterize the geometries and energies of stationary points along a reaction coordinate. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a proposed mechanism. sumitomo-chem.co.jprsc.org

For this compound, theoretical studies could investigate various reaction pathways, such as those involved in oxidative catalysis. For example, in a metal-catalyzed oxidation, DFT could be used to model the coordination of the picolinic acid to the metal center, the subsequent oxidative addition steps, and the final reductive elimination to yield the product. By comparing the energy barriers of different possible pathways, the most likely mechanism can be identified. sumitomo-chem.co.jp Theoretical studies on the deprotonation and chelation behavior of picolinic acid derivatives have demonstrated the power of DFT in understanding their reaction mechanisms in solution. researchgate.net Similarly, computational investigations into fluorocyclization reactions have shown that the preferred reaction pathway can be dependent on the substrate's functional groups, an insight gained through detailed DFT analysis. physchemres.org

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

In silico methods encompass a range of computational techniques used to predict the chemical reactivity and selectivity of molecules, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. These approaches leverage the calculated electronic properties and descriptors derived from quantum chemical calculations.

For this compound, reactivity indicators such as the Fukui function can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. The Fukui function analysis provides a more detailed picture of local reactivity than MEP maps alone. Furthermore, computational models can be used to predict the outcomes of specific reactions. For instance, by calculating the activation energies for reactions at different positions on the molecule, the regioselectivity of a transformation can be predicted. This is particularly relevant for aromatic systems like pyridine, where substitution reactions can occur at multiple sites. Computational studies on the reactivity of various heterocyclic compounds have successfully predicted their behavior in different chemical environments. mdpi.comnih.gov These in silico tools provide a powerful platform for understanding and predicting the chemical behavior of this compound in various synthetic and biological contexts.

Coordination Chemistry of 4 Fluoro 5 Methylpicolinic Acid

Ligand Properties and Chelation Behavior of 4-Fluoro-5-methylpicolinic Acid

This compound, a derivative of picolinic acid, functions as a bidentate ligand. It coordinates to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered ring. The presence of both a fluorine atom and a methyl group on the pyridine ring influences its electronic and steric properties. The electron-withdrawing nature of the fluorine atom can affect the acidity of the carboxylic acid and the electron density on the pyridine nitrogen, thereby modulating the ligand's coordination strength and the properties of the resulting metal complexes. The methyl group introduces steric bulk and also has a slight electron-donating effect. This combination of substituents allows for the fine-tuning of the ligand's properties and, consequently, the characteristics of its metal complexes.

The chelation behavior of picolinic acid and its derivatives is well-established, leading to the formation of stable complexes with a variety of metal ions. The resulting metallacycle is a key feature of their coordination chemistry. The substituents on the pyridine ring, such as the fluoro and methyl groups in this compound, can influence the stability, structure, and reactivity of these metal complexes.

Synthesis and Characterization of Metal Complexes

Formation of Transition Metal Complexes (e.g., Ru(II), Cu(II), Zn(II), Co(II), Ga(III), V(IV), Cr(III))

The synthesis of transition metal complexes with this compound typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent. The specific reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of the desired complex.

Ruthenium(II) Complexes: Ruthenium(II) complexes with picolinate-type ligands have been synthesized and studied for their potential applications. For instance, new Ru(II) bipyridyl complexes with substituted picolinic acids have been prepared and characterized using various spectroscopic techniques and X-ray diffraction analysis. researchgate.netresearchgate.net The synthesis often involves reacting a ruthenium precursor, such as [RuCl₂(dmso)₄], with the picolinic acid derivative and other ligands like bipyridine. mdpi.com

Copper(II) Complexes: Copper(II) readily forms complexes with picolinic acid and its derivatives. nih.govnih.govorientjchem.org The synthesis can be achieved by reacting a copper(II) salt with the ligand in solution. The resulting complexes can exhibit various coordination geometries, including mononuclear and dinuclear structures. nih.gov

Zinc(II) Complexes: Zinc(II) complexes with substituted picolinic acids have been synthesized and characterized. researchgate.netnih.govresearchgate.net These complexes are often prepared by reacting a zinc(II) salt with the ligand in a suitable solvent. The resulting structures can be influenced by the presence of other coordinating ligands. researchgate.net

Cobalt(II) Complexes: Cobalt(II) forms complexes with picolinic acid and its derivatives. nih.govorientjchem.orgresearchgate.net The synthesis typically involves the direct reaction of a cobalt(II) salt with the ligand.

Gallium(III) Complexes: The coordination chemistry of Ga(III) with picolinic acid-based ligands has been explored, leading to the formation of stable complexes. researchgate.net

Vanadium(IV) and Vanadium(V) Complexes: Vanadium in its +4 and +5 oxidation states forms complexes with picolinic acid derivatives. researchgate.netacs.orgacs.org The synthesis of oxidovanadium(IV) complexes can be achieved by reacting a vanadium(IV) salt with the ligand. acs.org

Chromium(III) Complexes: Chromium(III) complexes with various substituted picolinic acids have been synthesized and characterized. researchgate.netiucr.org These complexes are typically prepared by reacting a chromium(III) salt with the corresponding picolinic acid derivative. researchgate.net

Investigation of Coordination Geometries and Electronic Structures

The coordination geometries and electronic structures of metal complexes derived from this compound are investigated using a variety of experimental and computational techniques.

Electronic Structures: The electronic properties of these complexes are probed by techniques such as UV-visible spectroscopy and cyclic voltammetry. UV-visible spectroscopy provides information about the electronic transitions within the complex, including d-d transitions and charge transfer bands. researchgate.netnih.gov Cyclic voltammetry is used to study the redox behavior of the metal center, revealing information about the stability of different oxidation states. researchgate.net

The electronic structure is significantly influenced by the nature of the metal ion and the ligand. The fluoro and methyl substituents on the picolinic acid ligand can subtly alter the electronic properties of the resulting complex.

Below is an interactive table summarizing the typical coordination geometries observed for various metal complexes with picolinic acid derivatives.

| Metal Ion | Typical Coordination Geometry |

| Ru(II) | Octahedral researchgate.net |

| Cu(II) | Square Planar, Distorted Octahedral nih.gov |

| Zn(II) | Octahedral (cis and trans) researchgate.net |

| Co(II) | Octahedral researchgate.net |

| Ga(III) | Octahedral researchgate.net |

| V(IV) | Distorted Octahedral acs.org |

| Cr(III) | Octahedral researchgate.net |

Research Applications of Metal Complexes Derived from this compound

Catalytic Research (e.g., Oxidation Catalysis)

Metal complexes derived from picolinic acid and its analogs have shown promise in catalytic research, particularly in oxidation reactions. The specific electronic and steric environment created by the ligand around the metal center can enhance catalytic activity and selectivity.

Molybdenum(VI) dioxide complexes stabilized by substituted picolinic acid ligands have been developed for the synthesis of oxazolines and thiazolines, which are important structural motifs in bioactive natural products. chemrxiv.org These catalysts are noted for their tolerance of various functional groups. chemrxiv.org Iron complexes have also been extensively studied for their catalytic activity in a range of organic transformations, including oxidation reactions. nih.govrsc.org The design of the ligand is crucial for controlling the stability and reactivity of the iron center. rsc.org Vanadium complexes are known to mimic the activity of certain enzymes, such as haloperoxidases, and have been investigated for their catalytic role in oxidation reactions. acs.org The geometry of the vanadium complex plays a significant role in its catalytic efficiency. acs.org Ruthenium complexes are also explored as catalysts for various reactions, including water oxidation. marquette.edu

Studies of Spin Crossover (SCO) Phenomena

The phenomenon of spin crossover (SCO) involves a change in the spin state of a metal ion, typically triggered by external stimuli such as temperature, pressure, or light. nih.govrsc.org This change in spin state is accompanied by alterations in magnetic, optical, and structural properties, making SCO complexes promising for applications in molecular switches and sensors. nih.govrsc.org

Iron(II) and Iron(III) complexes are the most studied systems for spin crossover. nih.govmdpi.com The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. Picolinate-type ligands can be tailored by introducing different substituents to fine-tune the ligand field around the metal ion. While there is no specific mention of this compound in the context of SCO in the provided results, the general principle of modifying picolinic acid ligands to influence the spin state of metal ions is well-established. For instance, the introduction of different functional groups on related ligand systems has been shown to impact SCO behavior. nih.gov The electronic effects of the fluorine and methyl groups in this compound could potentially be exploited in the design of new SCO materials.

Exploration of Metal-Ligand Interactions and Bonding

A thorough review of available scientific literature reveals a notable absence of specific research focused on the coordination chemistry of this compound. To date, detailed experimental studies elucidating the metal-ligand interactions and bonding characteristics of its coordination complexes have not been published. Consequently, empirical data from techniques such as single-crystal X-ray diffraction, which would provide precise bond lengths and angles, are not available. Similarly, spectroscopic and computational analyses specific to metal complexes of this particular ligand are absent from the public domain.

However, based on the well-established coordination chemistry of picolinic acid and its numerous derivatives, a predictive framework for the interaction of this compound with metal ions can be constructed. Picolinic acids are known to act as versatile ligands, and their coordination behavior provides a strong basis for understanding how this specific substituted variant is likely to behave. researchgate.netdergipark.org.trresearchgate.net

Expected Coordination Modes and Bonding Principles

This compound is anticipated to function primarily as a bidentate chelating agent. researchgate.netsemanticscholar.org Coordination with a metal ion would typically occur through the nitrogen atom of the pyridine ring and the deprotonated oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. orientjchem.orgcore.ac.uk This N,O-bidentate coordination is a hallmark of picolinate (B1231196) ligands and is fundamental to the stability of their resulting complexes. rsc.orgresearchgate.net

The electronic nature of the substituents on the pyridine ring—the electron-withdrawing fluorine atom at the 4-position and the electron-donating methyl group at the 5-position—is expected to modulate the electron density of the ligand. This, in turn, influences the strength and nature of the metal-ligand bonds. The fluorine atom would likely decrease the basicity of the pyridine nitrogen, which could affect the thermodynamic stability of the resulting metal complex. wikipedia.org

Methods for Elucidating Metal-Ligand Interactions

Should research be undertaken on the coordination complexes of this compound, a combination of experimental and computational techniques would be employed to provide a comprehensive understanding of the metal-ligand interactions.

Spectroscopic Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the ligand to the metal ion. The coordination is typically evidenced by a shift in the vibrational frequencies of the carboxylate (COO⁻) group upon complexation, specifically the asymmetric and symmetric stretching bands. orientjchem.orgresearchgate.net The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group. Furthermore, the appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. orientjchem.org

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex. Observed bands can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions for transition metal complexes, which helps to characterize the electronic structure and coordination environment of the metal ion. nih.govresearchgate.net

Computational Chemistry (Density Functional Theory - DFT): DFT calculations are a powerful tool for complementing experimental data. nih.govmdpi.com Geometric optimization of the complex can predict bond lengths and angles, which can be compared with X-ray diffraction data. researchgate.net Furthermore, DFT can be used to calculate vibrational frequencies, analyze the molecular orbital composition to understand the nature of the metal-ligand bonding (e.g., covalent vs. electrostatic contributions), and predict the electronic absorption spectra (via Time-Dependent DFT or TD-DFT). nih.govscilit.com

Representative Data Tables

While no experimental data exists for this compound complexes, the following tables are representative of how such data would be presented.

Table 1: Hypothetical Selected Bond Lengths (Å) and Angles (°) from Single-Crystal X-ray Diffraction. This table illustrates the type of structural data that would be obtained from X-ray crystallography of a hypothetical metal complex, [M(4-fluoro-5-methylpicolinate)₂L₂], where M is a metal ion and L is a co-ligand.

| Bond/Angle | Complex 1 (M=Cu(II)) | Complex 2 (M=Zn(II)) |

| M-O1 | Data unavailable | Data unavailable |

| M-N1 | Data unavailable | Data unavailable |

| C2-N1 | Data unavailable | Data unavailable |

| C7-O1 | Data unavailable | Data unavailable |

| C7-O2 | Data unavailable | Data unavailable |

| Angle (°) | ||

| O1-M-N1 | Data unavailable | Data unavailable |

| O1-M-O1' | Data unavailable | Data unavailable |

| N1-M-N1' | Data unavailable | Data unavailable |

Table 2: Hypothetical Spectroscopic Data (cm⁻¹). This table shows the kind of vibrational and electronic spectral data that would be used to characterize the metal-ligand bonding.

| Compound/Complex | ν(COO⁻) asym | ν(COO⁻) sym | Δν (asym-sym) | ν(M-O) | ν(M-N) | UV-Vis λₘₐₓ (nm) |

| This compound | Data unavailable | Data unavailable | N/A | N/A | N/A | Data unavailable |

| [M(4-fluoro-5-methylpicolinate)₂L₂] | Data unavailable | Data unavailable | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

The exploration of the coordination chemistry of this compound represents an open area for future research. Such studies would contribute to a deeper understanding of how substituent effects on the picolinate backbone influence metal-ligand interactions, potentially leading to the development of new complexes with tailored properties.

Applications in Medicinal Chemistry Research Non Clinical and Chemical Biology

4-Fluoro-5-methylpicolinic Acid as a Foundational Chemical Building Block

In the realm of synthetic organic and medicinal chemistry, this compound is recognized as a valuable and useful research compound. bldpharm.com Its utility stems from its status as a functionalized heterocycle, a class of compounds that forms the backbone of a significant percentage of pharmaceuticals. mdpi.com The presence of multiple, distinct functional groups—a carboxylic acid for amide coupling or isosteric replacement, a fluorinated pyridine (B92270) ring for modulating electronics and binding interactions, and a methyl group for steric influence—makes it a versatile starting material. bldpharm.comsmolecule.comfluorochem.co.uk

Pyridine and its derivatives are considered "privileged structures" in drug design, appearing in numerous approved therapeutic agents. mdpi.com this compound serves as an ideal scaffold for building new pyridine-based molecules with potential biological relevance. The pyridine core itself is a key feature in many active compounds, and the specific substituents on this scaffold allow for fine-tuning of a molecule's properties. nih.gov The fluorine atom, in particular, can enhance binding affinity to target proteins, improve metabolic stability, and alter the basicity (pKa) of the pyridine nitrogen. These attributes make the this compound framework an attractive starting point for library synthesis in the early stages of drug discovery, enabling the generation of diverse compounds for screening against various biological targets.

The journey from a simple building block to a complex drug candidate often involves a sequence of chemical transformations. Substituted picolinic acids are frequently employed as precursors in such multistep synthetic routes. acs.org this compound is well-suited for this role, providing a pre-functionalized core that can be elaborated upon. For instance, the carboxylic acid group can be readily converted into an amide, a common functional group in pharmaceuticals, by coupling it with a wide array of amines. Furthermore, advanced synthetic methodologies, including one-pot multistep reactions, have been developed to efficiently construct complex heterocyclic systems from simpler precursors, with some of these methods being explicitly utilized for creating derivatives of drug candidates. rsc.org The strategic use of a building block like this compound can significantly streamline the synthesis of novel, complex molecules destined for further pharmacological evaluation.

Structure-Activity Relationship (SAR) Studies through Strategic Derivatization

A central activity in medicinal chemistry is the systematic modification of a lead compound to understand how changes in its structure affect its biological activity—a process known as establishing a structure-activity relationship (SAR). turkjps.org The this compound scaffold is an excellent substrate for SAR studies, allowing chemists to probe the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.

To build a comprehensive SAR profile, chemists design and synthesize a library of analogues where the substituents on the parent molecule are systematically varied. For a scaffold like picolinic acid, this could involve altering or replacing the groups at various positions on the pyridine ring. researchgate.net For example, studies on related picolinic acid derivatives have shown that introducing different substituents (e.g., bromo, chloro, trifluoromethyl, methyl) can significantly impact the physicochemical and biological activities of the resulting compounds. researchgate.net Synthetic techniques such as late-stage C-H functionalization and nucleophilic aromatic substitution (SNAr) are powerful tools that enable the introduction of new functional groups, such as alkoxy and amino moieties, onto pyridine rings, facilitating the creation of diverse analogues for biological testing. nih.govacs.org The reaction of 2-fluoropyridines with nucleophiles is known to be significantly faster than that of corresponding 2-chloropyridines, making fluoro-substituted precursors like this compound particularly useful for generating derivatives via SNAr. nih.gov

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a key strategy for lead optimization. rsc.org This technique is often used to overcome liabilities related to poor cell permeability, metabolic instability, or off-target effects associated with the original functional group. nih.gov

The carboxylic acid moiety of this compound is a prime candidate for bioisosteric replacement. While essential for binding to many biological targets, carboxylic acids can be metabolically labile and their negative charge at physiological pH can limit membrane permeability. Common non-classical bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various oxadiazoles. drughunter.com These replacements can mimic the acidic proton and hydrogen-bonding capabilities of a carboxylic acid while offering different physicochemical profiles, such as increased lipophilicity or resistance to metabolic degradation. drughunter.com For example, the replacement of a carboxylic acid with a tetrazole ring in the development of the angiotensin II receptor antagonist losartan (B1675146) was a key step in improving its oral bioavailability. drughunter.com Similarly, research on metallo-β-lactamase inhibitors showed that replacing a carboxylate with a tetrazole altered the mechanism of inhibition from metal ion removal to the formation of a ternary complex with the enzyme's active site. nih.gov

| Bioisostere | Typical pKa | Key Properties |

| Carboxylic Acid | ~4–5 | Strong H-bond donor/acceptor; often negatively charged; can be metabolically labile. |

| 1H-Tetrazole | ~4.5–4.9 | Acidity similar to carboxylic acid; more lipophilic but high desolvation energy can limit permeability gains. drughunter.com |

| Acyl Sulfonamide | ~3-5 | Acidity mimics carboxylic acid; can form multiple hydrogen bonds, potentially increasing potency. drughunter.com |

| 5-oxo-1,2,4-oxadiazole | ~6–7 | Weaker acid than carboxylic acid; significantly more lipophilic, which can enhance oral bioavailability. drughunter.com |

| Phosphonic Acid | pKa1 ~2-3, pKa2 ~7-8 | Divalent; strong metal chelator; can increase propensity for metal removal from metalloenzymes. nih.gov |

This table presents representative data on common carboxylic acid bioisosteres based on findings in medicinal chemistry research. nih.govdrughunter.com

Mechanistic Research of Target Interactions (In Vitro and In Silico Models)

Understanding how a potential drug molecule interacts with its biological target at a molecular level is crucial for rational drug design. For derivatives of this compound, a combination of in vitro (experimental) and in silico (computational) models is employed to elucidate these mechanisms.

In vitro studies using purified enzymes or receptor proteins can reveal the mode of action of an inhibitor. For instance, experiments can distinguish whether a compound inhibits an enzyme by chelating essential metal ions or by binding directly to the active site to block substrate access. nih.gov The fluorine atom in derivatives of this compound is often anticipated to enhance binding affinity to target enzymes or receptors through favorable electrostatic or hydrogen-bonding interactions.

In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide powerful predictive tools. turkjps.org Molecular docking simulates the binding of a ligand into the three-dimensional structure of a target protein, predicting its binding conformation and affinity. This approach can guide the design of new analogues by identifying key interactions, such as hydrogen bonds or hydrophobic contacts, that can be optimized. turkjps.orgnih.gov QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities, allowing researchers to predict the activity of novel, unsynthesized analogues and prioritize synthetic efforts towards the most promising candidates. turkjps.org These computational methods are integral to modern drug discovery, enabling a more targeted and efficient exploration of the therapeutic potential of scaffolds like this compound.

Development of Chemical Probes and Tools for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. nih.govnih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery and for unraveling complex biological processes. nih.gov

Heterocyclic compounds like this compound and its derivatives are developed as chemical probes. A structurally similar compound, 3-Fluoro-5-methylpicolinaldehyde, is noted for its use as a probe in biological systems for investigating enzyme mechanisms. smolecule.com The specific functional groups on such molecules are key to their utility. The presence of a fluorine atom, for example, can enhance binding affinity to a target protein through its electronegativity and ability to form strong hydrogen bonds. smolecule.com This makes fluorinated compounds valuable candidates for developing selective probes. These tools allow researchers to modulate the activity of a single target protein, helping to elucidate its role in signaling pathways and disease pathology.

Future Research Directions and Emerging Opportunities for 4 Fluoro 5 Methylpicolinic Acid

Exploration of Sustainable and Green Synthetic Pathways

The future synthesis of 4-Fluoro-5-methylpicolinic acid and its derivatives is expected to be heavily influenced by the principles of green chemistry. Researchers are likely to focus on developing more environmentally friendly and efficient synthetic routes that minimize waste and energy consumption. One promising approach is the use of microwave-assisted organic synthesis, which has been shown to accelerate reaction times and improve yields for the synthesis of other pyridine (B92270) derivatives. nih.gov Another avenue of exploration is the use of solid-state reactions, which can reduce or eliminate the need for hazardous solvents.

Future research may also focus on the development of catalytic systems for the synthesis of this compound. This could involve the use of transition-metal catalysts or even biocatalysis to achieve highly selective and efficient transformations. nih.gov The development of one-pot multicomponent reactions, where multiple chemical transformations occur in a single reaction vessel, is another area of interest for streamlining the synthesis of complex pyridine derivatives. nih.gov

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. | Optimization of reaction conditions for this compound synthesis. |

| Solid-State Reactions | Reduced or eliminated solvent use, potential for improved safety and purity. | Investigation of suitable solid-state reaction conditions and scalability. |

| Catalytic Methods | High selectivity and efficiency, potential for novel transformations. | Development of novel catalysts (transition-metal or bio-based) for C-H functionalization. nih.gov |

| Multicomponent Reactions | Increased efficiency, reduced waste, streamlined synthesis of complex derivatives. | Design of novel one-pot syntheses for derivatives of this compound. |

Advanced Computational Design of Derivatives with Precisely Tuned Properties

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and development of novel derivatives of this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, structural, and reactive properties of new molecules before they are synthesized in the lab. rsc.orgrsc.org This in silico approach allows for the rational design of derivatives with specific, fine-tuned characteristics.

For instance, computational tools can be used to predict how modifications to the this compound scaffold will affect its binding affinity to a particular biological target. nih.gov This is particularly relevant in the field of drug discovery, where pyridinecarboxylic acid isomers are recognized as important constituents for multiparameter optimization. nih.gov By simulating the interactions between a library of virtual derivatives and a target protein, researchers can prioritize the most promising candidates for synthesis and experimental testing.

| Computational Tool | Application in Derivative Design | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | Molecular orbital energies (HOMO/LUMO), charge distribution, reaction pathways. rsc.org |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Binding energy, protein-ligand interactions, potential for enzyme inhibition. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity from molecular structure. | Herbicidal or pharmaceutical activity, toxicity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Conformational changes, stability of protein-ligand complexes. |

Integrated Approaches for Understanding Complex Molecular Interactions in Research Models

A deeper understanding of the non-covalent interactions involving this compound is crucial for its application in various fields. Future research will likely employ a combination of experimental and computational techniques to elucidate these complex molecular interactions. The pyridine ring can participate in π-π stacking and hydrogen bonding, while the carboxylic acid group can act as a hydrogen bond donor and acceptor and can coordinate with metal ions. nih.gov The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions. nih.gov

X-ray crystallography will continue to be a vital tool for determining the three-dimensional structures of this compound and its derivatives in complex with other molecules. nih.gov This provides a static snapshot of the key interactions. To complement this, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide insights into the dynamic nature of these interactions in solution. nih.gov Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify intermolecular contacts. researchgate.net

Discovery of Novel Catalytic or Material Science Applications

The unique electronic and structural features of this compound make it a promising candidate for applications in catalysis and material science. Picolinic acid and its derivatives are known to act as ligands in coordination chemistry and have been used in the development of catalysts for various organic transformations. nih.govnih.gov The fluorine and methyl substituents on the pyridine ring of this compound can be used to modulate the electronic properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity and selectivity.

In the realm of material science, pyridine derivatives have been investigated for their potential use as corrosion inhibitors. rsc.org The ability of the pyridine nitrogen and the carboxylic acid group to adsorb onto metal surfaces makes them effective at preventing corrosion. The fluorine atom in this compound could further enhance these properties. Additionally, functionalized pyridines are of interest for the development of organic functional materials with applications in electronics and optics. researchgate.net

Role of this compound in Interdisciplinary Research Fields

The versatility of the this compound scaffold suggests its potential for application in a wide range of interdisciplinary research fields. In medicinal chemistry, fluorinated heterocyclic compounds are prevalent in pharmaceuticals, and the pyridinecarboxylic acid moiety is a common feature in many drugs. nih.govmdpi.com The specific substitution pattern of this compound could lead to the discovery of novel therapeutic agents.

In agrochemical research, picolinic acid derivatives have been successfully developed as herbicides. mdpi.com The exploration of this compound and its derivatives could lead to the identification of new and more effective crop protection agents. Furthermore, the ability of picolinic acids to form complexes with metal ions could be exploited in areas such as environmental remediation or the development of new imaging agents.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-5-methylpicolinic acid, and how can yield/purity be maximized?

Methodological Answer:

- Step 1: Start with a picolinic acid scaffold. Introduce fluorine at the 4-position via electrophilic fluorination (e.g., using Selectfluor®) .

- Step 2: Methylate the 5-position using methyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) under controlled temperatures (60–80°C) .

- Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray crystallography: Resolve the 3D structure, confirming substituent positions and bond angles .

- NMR:

- ¹⁹F NMR: Peak at ~-110 ppm (CF₃ groups in analogous compounds ).

- ¹H NMR: Methyl protons appear as a singlet (~δ 2.5 ppm) .

- Mass Spectrometry: ESI-MS [M+H]⁺ expected at m/z 170.03 (calculated) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., NADPH depletion in cytochrome P450 studies) with IC₅₀ determination .

- Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled ligands) to assess affinity (Kᵢ values) .

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa), comparing EC₅₀ to controls .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation/functionalization be addressed?

Methodological Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., -COOH) to position fluorine/methyl groups .

- Protection/Deprotection: Temporarily block reactive sites (e.g., silyl ethers for -OH protection) during methylation .

- Computational Guidance: DFT calculations (Gaussian 16) predict electrophilic attack sites, minimizing side products .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Methodological Answer:

- Control Variables: Standardize assay conditions (pH 7.4 buffers, 37°C incubation) to reduce variability .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent DMSO vs. ethanol) .

- Structural Validation: Confirm batch purity (≥95% by HPLC) to rule out impurities affecting activity .

Q. What computational approaches predict interactions with biological targets?

Methodological Answer: